molecular formula C12H11NO4 B2794690 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid CAS No. 1500-58-9

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

Cat. No.: B2794690
CAS No.: 1500-58-9
M. Wt: 233.223
InChI Key: WSNFHSYPFLOBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid is a chemical compound that features a pyrrolidine-2,5-dione ring attached to a phenylacetic acid moiety

Preparation Methods

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with a suitable pyrrolidine-2,5-dione derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenylacetic acid and the pyrrolidine-2,5-dione. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:

Comparison with Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNFHSYPFLOBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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